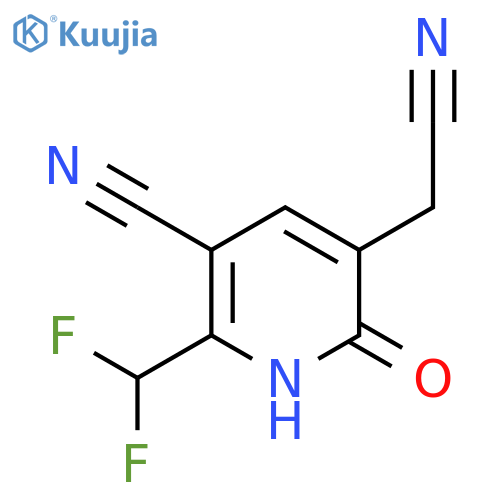

Cas no 1805359-79-8 (3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile)

1805359-79-8 structure

商品名:3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile

CAS番号:1805359-79-8

MF:C9H5F2N3O

メガワット:209.152308225632

CID:4807653

3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile

-

- インチ: 1S/C9H5F2N3O/c10-8(11)7-6(4-13)3-5(1-2-12)9(15)14-7/h3,8H,1H2,(H,14,15)

- InChIKey: CYILEEYTQLITSF-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C#N)C=C(CC#N)C(N1)=O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 458

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 76.7

3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029045663-1g |

3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile |

1805359-79-8 | 97% | 1g |

$1,579.40 | 2022-04-01 |

3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile 関連文献

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

1805359-79-8 (3-Cyano-2-(difluoromethyl)-6-hydroxypyridine-5-acetonitrile) 関連製品

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 557-08-4(10-Undecenoic acid zinc salt)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量